molecular formula C15H15N3O3 B13233297 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13233297
M. Wt: 285.30 g/mol
InChI Key: DDXGWAAKBSOOHM-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a pyrido[1,2-a]pyrimidin-4-one core structure makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-component reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex molecular structures from simple building blocks. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with substituted aromatic aldehydes and β-naphthol under moderate to good yields .

Industrial Production Methods

the principles of green chemistry and multi-component reactions are often employed to ensure high atom economy and selectivity, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrido[1,2-a]pyrimidin-4-one core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a nitrophenyl group and a pyrido[1,2-a]pyrimidin-4-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

7-methyl-2-(3-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H15N3O3/c1-10-5-6-14-16-13(8-15(19)17(14)9-10)11-3-2-4-12(7-11)18(20)21/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

DDXGWAAKBSOOHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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